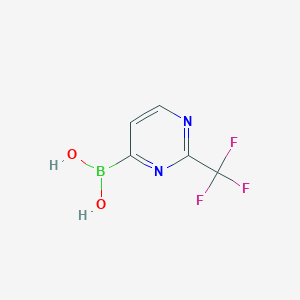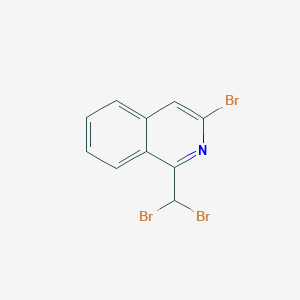
3-Bromo-1-(dibromomethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(dibromomethyl)isoquinoline is a chemical compound with the molecular formula C10H6Br3N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine atoms at the 3rd position and a dibromomethyl group at the 1st position of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(dibromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-(dibromomethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of isoquinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms and the formation of less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield isoquinoline derivatives with different functional groups, while oxidation can produce isoquinoline N-oxides.
Aplicaciones Científicas De Investigación
3-Bromo-1-(dibromomethyl)isoquinoline has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(dibromomethyl)isoquinoline involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and the isoquinoline ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of 3-Bromo-1-(dibromomethyl)isoquinoline, which lacks the bromine atoms and dibromomethyl group.
3-Bromoisoquinoline: A derivative with a single bromine atom at the 3rd position.
1-(Dibromomethyl)isoquinoline: A derivative with a dibromomethyl group at the 1st position.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a dibromomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
113385-63-0 |
|---|---|
Fórmula molecular |
C10H6Br3N |
Peso molecular |
379.87 g/mol |
Nombre IUPAC |
3-bromo-1-(dibromomethyl)isoquinoline |
InChI |
InChI=1S/C10H6Br3N/c11-8-5-6-3-1-2-4-7(6)9(14-8)10(12)13/h1-5,10H |
Clave InChI |
VKYJKBNBIBQQAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N=C2C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)

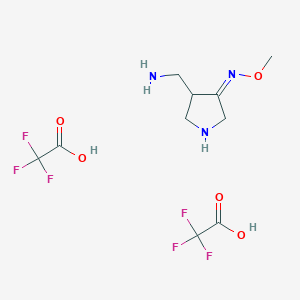
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)

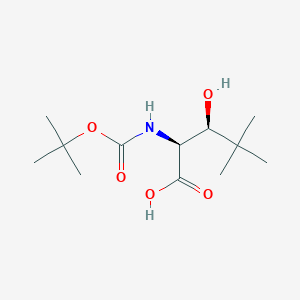
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
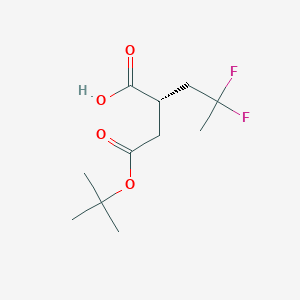
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
